molecular formula C12H15BrF3NS B14866312 (4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine

(4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine

Cat. No.: B14866312
M. Wt: 342.22 g/mol
InChI Key: LKGZCTIIEVYGIE-UHFFFAOYSA-N
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Description

(4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine is an organic compound that features a bromobenzyl group and a trifluoromethylsulfanylmethyl-propylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine typically involves multiple steps. One common method starts with the bromination of benzyl compounds to introduce the bromobenzyl group. This can be achieved using bromine or N-bromosuccinimide (NBS) under radical conditions . The trifluoromethylsulfanylmethyl-propylamine moiety can be introduced through nucleophilic substitution reactions involving appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow protocols for bromination reactions, which enhance efficiency and scalability . The use of compact fluorescent lamps (CFL) for radical activation in flow reactors is a notable method for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can facilitate binding to specific active sites, while the trifluoromethylsulfanylmethyl-propylamine moiety can modulate the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-benzyl)-(1-trifluoromethylsulfanylmethyl-propyl)-amine is unique due to the presence of both the bromobenzyl and trifluoromethylsulfanylmethyl-propylamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.

Properties

Molecular Formula

C12H15BrF3NS

Molecular Weight

342.22 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-(trifluoromethylsulfanyl)butan-2-amine

InChI

InChI=1S/C12H15BrF3NS/c1-2-11(8-18-12(14,15)16)17-7-9-3-5-10(13)6-4-9/h3-6,11,17H,2,7-8H2,1H3

InChI Key

LKGZCTIIEVYGIE-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC(F)(F)F)NCC1=CC=C(C=C1)Br

Origin of Product

United States

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